N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties . The presence of the 4-chlorophenyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the compound is synthesized through esterification with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into the desired compound through further reactions, including nucleophilic substitution . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or other reducible functionalities in the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide involves its interaction with specific molecular targets. The thiadiazole ring can inhibit enzymes like carbonic anhydrase, leading to various biological effects . Additionally, the compound may interfere with the replication of certain viruses by targeting viral enzymes or proteins . The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares a similar core structure but lacks the ethylbutanamide group, resulting in different biological activities.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylbutanamide: This compound has an oxadiazole ring instead of a thiadiazole ring, leading to variations in its chemical reactivity and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-3-9(4-2)12(19)16-14-18-17-13(20-14)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWJUSDUQYOGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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